7-Amino-5-nitrosoquinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-5-nitrosoquinolin-8-ol is a compound belonging to the quinoline family, characterized by its unique structure that includes both amino and nitroso functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-5-nitrosoquinolin-8-ol typically involves the nitration of 8-hydroxyquinoline followed by reduction and amination steps. One common method includes the bromination of 8-hydroxyquinoline with N-bromosuccinimide in chloroform, followed by treatment with sodium nitrite and hydrochloric acid, and subsequent reduction with sodium dithionite .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nitration and reduction processes, similar to those used in laboratory synthesis, but optimized for higher yields and efficiency.
Chemical Reactions Analysis
Types of Reactions: 7-Amino-5-nitrosoquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite or hydrogen peroxide.
Reduction: Hydrazine hydrate over Pd/C.
Substitution: Primary aliphatic amines for amination reactions.
Major Products Formed:
Oxidation: 7-Amino-5-nitroquinolin-8-ol.
Reduction: 7-Aminoquinolin-8-ol.
Substitution: N-substituted 5-nitrosoquinolin-8-amines.
Scientific Research Applications
7-Amino-5-nitrosoquinolin-8-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 7-Amino-5-nitrosoquinolin-8-ol is not fully understood. it is believed to interact with biological targets such as enzymes and receptors, potentially disrupting cellular processes. In the context of antimalarial activity, it may target the mitochondria of the malaria parasite, similar to other 8-aminoquinolines .
Comparison with Similar Compounds
5-Nitroso-8-quinolinol: Shares a similar structure but lacks the amino group at the 7-position.
8-Hydroxyquinoline: A precursor in the synthesis of 7-Amino-5-nitrosoquinolin-8-ol.
Quinolin-8-amines: Structural isomers with varied functional groups.
Uniqueness: this compound is unique due to the presence of both amino and nitroso groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound in synthetic and medicinal chemistry.
Properties
CAS No. |
92095-68-6 |
---|---|
Molecular Formula |
C9H7N3O2 |
Molecular Weight |
189.17 g/mol |
IUPAC Name |
7-amino-5-nitrosoquinolin-8-ol |
InChI |
InChI=1S/C9H7N3O2/c10-6-4-7(12-14)5-2-1-3-11-8(5)9(6)13/h1-4,13H,10H2 |
InChI Key |
RJFINFNWCRTDFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C(=C2N=C1)O)N)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.